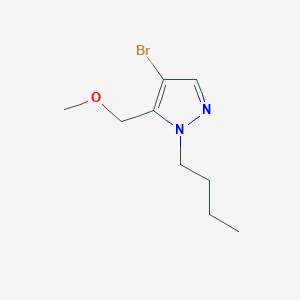

4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole

Description

4-Bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a bromine atom at position 4, a butyl group at position 1, and a methoxymethyl substituent at position 3.

Properties

IUPAC Name |

4-bromo-1-butyl-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-3-4-5-12-9(7-13-2)8(10)6-11-12/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAVWSCMUMGIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is . It features a bromine atom at the 4-position and a methoxymethyl group at the 5-position of the pyrazole ring. The compound's structure allows for various chemical reactions, including substitution and oxidation, which can modify its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's activity may be attributed to its ability to interfere with signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects of pyrazole derivatives on breast cancer cells (MCF-7), it was found that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism was linked to the inhibition of tubulin polymerization, which is critical for cell division.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Research has indicated that pyrazoles can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Aspirin | 75% |

| Indomethacin | 80% |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer progression.

- Receptor Modulation : It could modulate receptor activity involved in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. Common methods include:

- Bromination : Introduction of the bromine atom at the desired position on the pyrazole ring.

- Alkylation : Reaction with butyl groups to form the butyl substituent.

- Methoxymethylation : Addition of the methoxymethyl group via nucleophilic substitution.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and physicochemical properties of 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole and related compounds:

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Alkyl vs. Fluoroalkyl Groups : The butyl group in the target compound increases lipophilicity compared to smaller substituents like methyl (as in ) or electron-withdrawing groups like trifluoroethyl (). The difluoromethyl analog () exhibits reduced molecular weight (241.03 vs. 287.14) and altered electronic properties due to fluorine’s electronegativity.

- Methoxymethyl vs. Ethoxymethyl : The methoxymethyl substituent in the target compound may enhance solubility in polar solvents compared to ethoxymethyl derivatives (), though steric effects could influence reactivity.

Intermolecular Interactions and Crystallography

Compounds like those in and exhibit distinct hydrogen-bonding patterns and halogen interactions (e.g., C–Br⋯π contacts), which influence crystal packing and stability. The target compound’s butyl chain may promote hydrophobic interactions, whereas smaller substituents (e.g., difluoromethyl) could enhance dipole-dipole interactions .

Research Implications and Challenges

- Therapeutic Potential: Pyrazole derivatives with methoxymethyl and bromine substituents (e.g., ) have shown antimicrobial activity, suggesting the target compound could be explored for similar applications.

- Synthetic Hurdles : The discontinued status of the target compound () may reflect challenges in scalability or purification, necessitating optimization of existing protocols (e.g., ).

- Structure-Activity Relationships : Comparative studies with halogenated analogs () could elucidate the role of bromine in modulating biological activity or binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.